molecular formula C31H38N2O10S B12700189 (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol CAS No. 96122-32-6

(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol

Katalognummer: B12700189
CAS-Nummer: 96122-32-6
Molekulargewicht: 630.7 g/mol
InChI-Schlüssel: NWUDFGZRJAXHOE-SPIKMXEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.

Medicine

In medicine, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is explored for its potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol include:

  • (Z)-but-2-enedioic acid derivatives
  • 2-methyl-6,11-dihydrobenzocbenzothiepin derivatives
  • Piperazine derivatives

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.

Eigenschaften

CAS-Nummer

96122-32-6

Molekularformel

C31H38N2O10S

Molekulargewicht

630.7 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H30N2O2S.2C4H4O4/c1-18-6-7-22-21(16-18)23(20-5-3-2-4-19(20)17-28-22)27-15-13-25-10-8-24(9-11-25)12-14-26;2*5-3(6)1-2-4(7)8/h2-7,16,23,26H,8-15,17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI-Schlüssel

NWUDFGZRJAXHOE-SPIKMXEPSA-N

Isomerische SMILES

CC1=CC2=C(SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.